蛇毒抑制素

描述

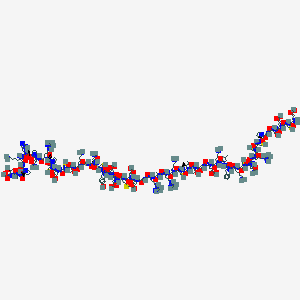

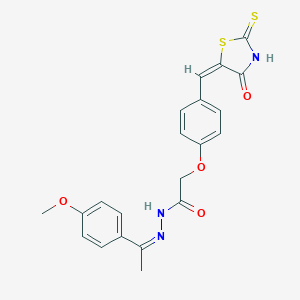

Echistatin is a small protein that belongs to the disintegrin family. It is found in the venom of the saw-scaled viper, Echis carinatus. Echistatin has been extensively studied for its use in scientific research as a potent inhibitor of integrin-mediated cell adhesion.

科学研究应用

蛇毒抑制素:科学研究应用的全面分析

蛇毒抑制素是一种从锯鳞蝰蛇 (Echis carinatus) 毒液中分离出来的强效整合素抑制剂。它因其整合素识别特性和潜在的治疗应用而被广泛研究。以下是蛇毒抑制素独特科学研究应用的详细分析,每个应用都有其专门的章节。

癌症研究和抗癌活性:蛇毒抑制素因其抑制整合素的能力在癌症研究中显示出希望,整合素参与肿瘤细胞的迁移和转移。该化合物已被发现抑制 VEGF 诱导的 HUVEC 增殖和各种肿瘤细胞的迁移,表明其作为抗癌剂的潜力 . 蛇毒抑制素的结构研究为通过修饰其 C 末端区域来优化其抗癌活性提供了见解 .

整合素识别和结合亲和力:该分子的结构,特别是其 RGD 基序和 C 末端尾部,在调节其对整合素(如 αIIbβ3)的结合亲和力和选择性方面起着至关重要的作用 . 这种特异性对于开发能够破坏病理细胞粘附过程而不影响正常细胞功能的靶向疗法至关重要。

抗血小板和抗凝血应用:蛇毒抑制素与整合素的相互作用也扩展到其抗血小板和抗凝血特性。它因其抑制血小板聚集的能力而被认为可用于治疗止血障碍或心血管疾病 .

结构生物学和药物设计:蛇毒抑制素的晶体结构已被确定,为药物设计提供了宝贵的信息。了解其结构的构象差异可以导致开发具有更高功效和更少副作用的新药物 .

细胞粘附和迁移研究:关于蛇毒抑制素的研究有助于更广泛地了解细胞粘附和迁移。通过抑制整合素,蛇毒抑制素作为一种工具来研究各种细胞类型(包括内皮细胞和肿瘤细胞)中的这些过程 .

下一代抗蛇毒血清的开发:蛇毒抑制素作为一种整合素抑制剂也对下一代抗蛇毒血清的开发具有影响。它的结构和功能特性可以为创建更有效的蛇咬伤中毒治疗方案提供信息 .

对吸血寄生虫蛋白的洞察:蛇毒抑制素是一组存在于吸血寄生虫(如蜱虫和水蛭)中的蛋白质的一部分。研究这些蛋白质可以导致发现来自天然来源的新型抗凝血剂和抗血小板剂 .

破骨细胞迁移和骨骼重塑:蛇毒抑制素因其对破骨细胞迁移的影响而被研究,破骨细胞迁移对于骨骼重塑至关重要。它对整合素的抑制作用可以影响融合前破骨细胞的迁移,为治疗骨骼相关疾病提供了潜在途径 .

作用机制

Target of Action

Echistatin, a venom protein derived from the saw-scaled viper Echis carinatus, primarily targets integrins, specifically αvβ3 and αIIbβ3 . Integrins are heterodimeric transmembrane glycoproteins that mediate cell-cell and cell-matrix interactions . They play a critical role in several physiological processes such as tumor-induced angiogenesis, tumor cell metastasis, and osteoporosis .

Mode of Action

Echistatin contains an Arg-Gly-Asp (RGD) sequence, which allows it to bind to its target integrins . This binding inhibits the interaction between the integrins and their natural ligands, disrupting cellular processes such as attachment, migration, and fusion . For instance, echistatin has been shown to inhibit the migration of prefusion osteoclasts, cells responsible for bone resorption .

Biochemical Pathways

The binding of echistatin to integrins disrupts several biochemical pathways. It inhibits the excavation of bone slices by rat osteoclasts and the release of [3H]proline from labeled bone particles by chicken osteoclasts . This suggests that echistatin interferes with the normal function of osteoclasts, leading to a decrease in bone resorption . Furthermore, echistatin’s interaction with integrins disrupts the signaling pathways induced by these receptors, including the ERK1/ERK2 and AKT pathways .

Result of Action

Echistatin’s primary result of action is the inhibition of bone resorption by osteoclasts . By binding to integrins on osteoclasts, echistatin disrupts the cells’ ability to attach to bone and resorb bone tissue . This leads to a decrease in bone resorption, which could have potential therapeutic applications in conditions characterized by excessive bone resorption, such as osteoporosis .

Action Environment

The action of echistatin can be influenced by various environmental factors. For instance, the presence of other cells in the microenvironment, such as osteoblastic cells, can affect the formation and function of osteoclasts . Additionally, the specific biochemical environment within the body, including the presence of other signaling molecules and the pH, can potentially influence the activity and stability of echistatin.

安全和危害

未来方向

Future directions could be based on structure-function analysis of exogenous disintegrins, which might aid in finding platelet antagonists that maintain haemostasis and have fewer adverse side effects . Another direction could be the application of Echistatin’s property in Ech-based drug design for cancer therapy .

生化分析

Biochemical Properties

Echistatin plays a crucial role in biochemical reactions by interacting with integrins, which are transmembrane receptors involved in cell adhesion and signaling. It binds with high affinity to integrins αvβ3, α5β1, and αIIbβ3, inhibiting their function. This interaction is primarily mediated by the RGD (Arg-Gly-Asp) sequence present in echistatin, which mimics the binding sites of natural ligands like vitronectin and fibronectin . The binding of echistatin to integrins prevents the adhesion of cells to the extracellular matrix, thereby inhibiting processes such as platelet aggregation and tumor cell metastasis .

Cellular Effects

Echistatin has significant effects on various cell types and cellular processes. It inhibits the migration and fusion of osteoclast precursors, thereby preventing the formation of multinucleated osteoclasts . This inhibition is dose-dependent and mediated through the αvβ3 integrin . Additionally, echistatin affects cell signaling pathways by inhibiting the activation of protein kinase B (AKT) and mitogen-activated protein kinases (ERK1/ERK2), leading to reduced cell proliferation and increased apoptosis in cancer cells . Echistatin also influences gene expression by modulating the activity of transcription factors such as nuclear factor kappa B (NFκB) .

Molecular Mechanism

The molecular mechanism of echistatin involves its binding to integrins, particularly αvβ3, α5β1, and αIIbβ3 . This binding is facilitated by the RGD sequence, which competes with natural ligands for integrin binding sites . Upon binding, echistatin induces conformational changes in integrins, leading to the inhibition of downstream signaling pathways . This results in the inhibition of cell adhesion, migration, and proliferation . In cancer cells, echistatin enhances the apoptotic effects of chemotherapeutic agents like cisplatin by downregulating the expression of β1-integrin and insulin-like growth factor 1 receptor (IGF-IR), and by activating caspase-3 and -9 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of echistatin have been observed to change over time. Echistatin is stable and retains its inhibitory activity over extended periods . Its long-term effects on cellular function can vary. For instance, prolonged exposure to echistatin can lead to sustained inhibition of osteoclast formation and bone resorption . In cancer cells, continuous treatment with echistatin can enhance the efficacy of chemotherapeutic agents and reduce tumor growth . The stability and degradation of echistatin in laboratory settings are crucial for its effectiveness in long-term studies .

Dosage Effects in Animal Models

The effects of echistatin vary with different dosages in animal models. In ovariectomized mice and rats, echistatin prevents bone loss at specific dosages without causing adverse effects on other organs . The effective serum concentrations of echistatin are in the range of 20-30 nM . Higher doses of echistatin can lead to increased osteoclast number without altering their morphology . Excessive doses may result in toxic effects, highlighting the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

Echistatin is involved in metabolic pathways related to bone resorption and cancer cell apoptosis. It interacts with integrins to inhibit osteoclast activity and bone resorption . In cancer cells, echistatin modulates metabolic pathways by inhibiting the activation of AKT and ERK1/ERK2, leading to reduced cell proliferation and increased apoptosis . The metabolic effects of echistatin are mediated through its interaction with integrins and the subsequent inhibition of downstream signaling pathways .

Transport and Distribution

Echistatin is transported and distributed within cells and tissues through its interaction with integrins . It binds preferentially to the membrane fraction of osteoclasts and other cells expressing integrins . This binding is inhibited by vitronectin receptor-blocking antibodies, indicating the specificity of echistatin for integrins . The distribution of echistatin within tissues is influenced by its high affinity binding to integrins, which facilitates its localization to specific cell types and tissues .

Subcellular Localization

The subcellular localization of echistatin is primarily at the cell membrane, where it interacts with integrins . Echistatin binds to the membrane fraction of osteoclasts and other cells, inhibiting their adhesion and migration . The localization of echistatin to the cell membrane is crucial for its inhibitory activity, as it prevents the interaction of integrins with their natural ligands . Additionally, echistatin may undergo post-translational modifications that influence its targeting to specific cellular compartments .

属性

IUPAC Name |

(4S)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C217H349N71O74S9/c1-11-102(4)166(282-210(358)167(105(7)290)281-155(299)88-241-175(323)122(53-56-159(304)305)257-180(328)116(37-17-22-61-220)253-187(335)125(73-101(2)3)261-188(336)126(74-108-33-13-12-14-34-108)262-181(329)118(39-19-24-63-222)255-198(346)139(93-364)275-191(339)130(78-151(225)295)265-182(330)120(42-27-66-238-216(231)232)256-199(347)140(94-365)276-203(351)142(96-367)277-205(353)147-45-30-69-286(147)157(301)90-244-177(325)137(91-289)272-184(332)123(54-57-160(306)307)258-197(345)138(92-363)273-172(320)112(223)52-55-158(302)303)208(356)278-143(97-368)200(348)254-117(38-18-23-62-221)179(327)252-119(41-26-65-237-215(229)230)178(326)246-103(5)170(318)250-114(40-25-64-236-214(227)228)173(321)240-87-154(298)249-131(80-161(308)309)192(340)267-132(81-162(310)311)193(341)259-124(58-72-371-10)185(333)266-133(82-163(312)313)195(343)268-134(83-164(314)315)194(342)263-127(75-109-48-50-111(293)51-49-109)189(337)274-141(95-366)201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144(98-369)202(350)269-135(84-165(316)317)196(344)280-145(99-370)212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293,363-370H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)/t102-,103-,104-,105+,106+,107+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBBKEHLEPNMMF-SSUNCQRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)NCC(=O)N5CCCC5C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C7CCCN7C(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C217H349N71O74S9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5425 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129038-42-2 | |

| Record name | Echistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129038422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)

![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)